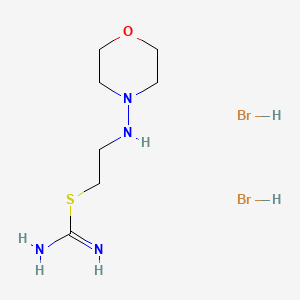
Pseudourea, 2-(2-(morpholinoamino)ethyl)-2-thio-dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pseudourea, 2-(2-(morpholinoamino)ethyl)-2-thio-dihydrobromide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholino group, a thioether linkage, and a dihydrobromide salt form, which contribute to its distinctive properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pseudourea, 2-(2-(morpholinoamino)ethyl)-2-thio-dihydrobromide typically involves the reaction of morpholine with an appropriate alkylating agent to introduce the morpholino group. This is followed by the introduction of a thioether linkage through a nucleophilic substitution reaction. The final step involves the formation of the dihydrobromide salt by reacting the intermediate compound with hydrobromic acid. The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pseudourea, 2-(2-(morpholinoamino)ethyl)-2-thio-dihydrobromide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Sodium iodide or potassium chloride; reactions are performed in polar aprotic solvents like acetone or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Corresponding halide derivatives.
Wissenschaftliche Forschungsanwendungen
Pseudourea, 2-(2-(morpholinoamino)ethyl)-2-thio-dihydrobromide has found applications in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of Pseudourea, 2-(2-(morpholinoamino)ethyl)-2-thio-dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s morpholino group can form hydrogen bonds and electrostatic interactions with active sites, while the thioether linkage may participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea derivatives: Compounds with similar sulfur-containing functional groups.
Morpholine derivatives: Compounds containing the morpholine ring structure.
Thioethers: Compounds with sulfur atoms bonded to two carbon atoms.
Uniqueness
Pseudourea, 2-(2-(morpholinoamino)ethyl)-2-thio-dihydrobromide is unique due to its combination of a morpholino group, thioether linkage, and dihydrobromide salt form. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
102612-86-2 |
|---|---|
Molekularformel |
C7H18Br2N4OS |
Molekulargewicht |
366.12 g/mol |
IUPAC-Name |
2-(morpholin-4-ylamino)ethyl carbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C7H16N4OS.2BrH/c8-7(9)13-6-1-10-11-2-4-12-5-3-11;;/h10H,1-6H2,(H3,8,9);2*1H |
InChI-Schlüssel |
CJPUGCCSXAHCHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1NCCSC(=N)N.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








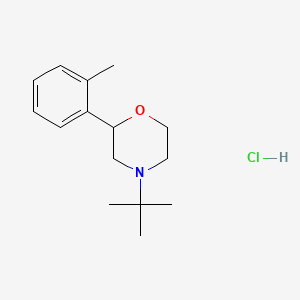

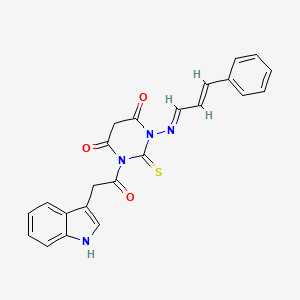
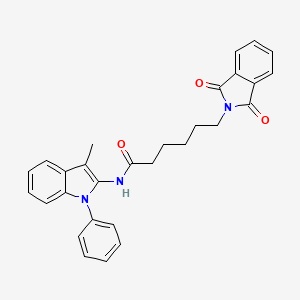
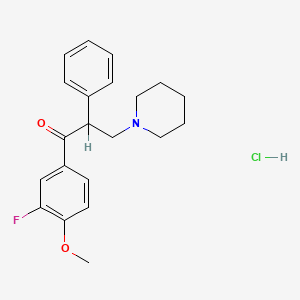
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(4-methoxyphenyl)amino]-8-nitro-](/img/structure/B12774989.png)
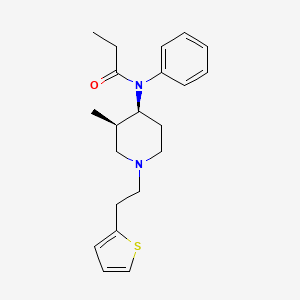
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[[4,6-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-1,3,5-triazin-2-yl]amino]-10-bromo-](/img/structure/B12775010.png)
